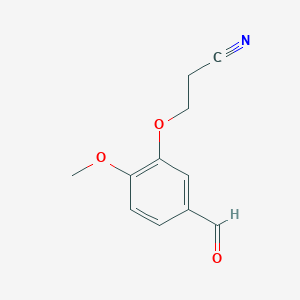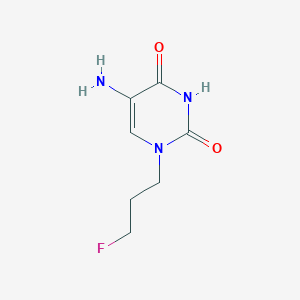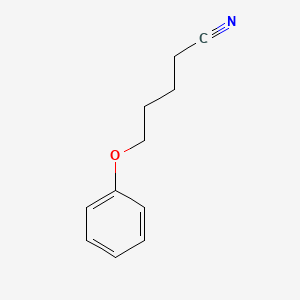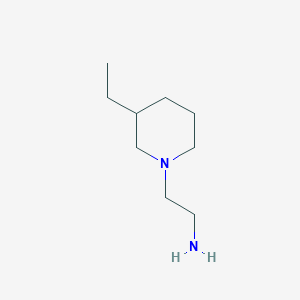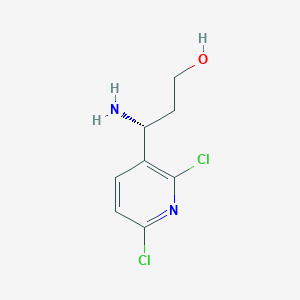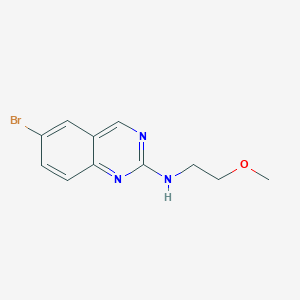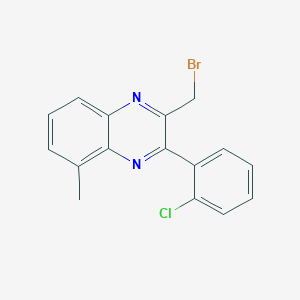
3-Bromo-5-chloro-6-iodopyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-chloro-6-iodopyrazin-2-amine: is a heterocyclic organic compound belonging to the pyrazine family. It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyrazine ring. This compound has a molecular formula of C4H2BrClIN3 and a molecular weight of 334.34 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-6-iodopyrazin-2-amine typically involves multi-step reactions starting from pyrazine derivatives. One common method involves the halogenation of pyrazine intermediates using reagents such as bromine, chlorine, and iodine under controlled conditions. For example, a regioselective reaction can be carried out using lithium iodide and Selectfluor in N,N-dimethylformamide (DMF) at 15°C for 3 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-chloro-6-iodopyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium tert-butoxide, and palladium catalysts are commonly used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are employed.
Coupling Reactions: Boron reagents, palladium catalysts, and bases like potassium carbonate are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, alkoxy, or amino derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Bromo-5-chloro-6-iodopyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of halogenated pyrazines on biological systems. It may serve as a precursor for the development of bioactive molecules .
Medicine: In medicinal chemistry, this compound can be explored for its potential pharmacological properties. It may be used in the design and synthesis of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Wirkmechanismus
The mechanism of action of 3-Bromo-5-chloro-6-iodopyrazin-2-amine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms can influence the compound’s binding affinity and selectivity towards these targets. For example, in medicinal chemistry, the compound may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-5-iodopyrazin-2-amine
- 3-Iodo-2,5-dimethylpyrazine
- 2-Iodo-5-methylpyrazine
- 2-Iodo-3,5-dimethylpyrazine
Comparison: Compared to these similar compounds, 3-Bromo-5-chloro-6-iodopyrazin-2-amine is unique due to the presence of three different halogen atoms on the pyrazine ring. This unique halogenation pattern can result in distinct chemical reactivity and biological activity. The combination of bromine, chlorine, and iodine atoms can enhance the compound’s versatility in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C4H2BrClIN3 |
|---|---|
Molekulargewicht |
334.34 g/mol |
IUPAC-Name |
3-bromo-5-chloro-6-iodopyrazin-2-amine |
InChI |
InChI=1S/C4H2BrClIN3/c5-1-4(8)10-3(7)2(6)9-1/h(H2,8,10) |
InChI-Schlüssel |
UAMOIDQYUMMRQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=C(C(=N1)I)Cl)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13081599.png)

![3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081613.png)

